molecular formula C15H21Cl2N3 B2545023 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride CAS No. 1547029-57-1

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride

Cat. No.: B2545023
CAS No.: 1547029-57-1
M. Wt: 314.25
InChI Key: DDEKEFQSOBVXLV-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazole: Lacks the amine group, which may affect its biological activity.

    3-methyl-4,5,6,7-tetrahydro-1H-indazole: Lacks the benzyl group, which may influence its pharmacokinetic properties.

    1-benzyl-4,5,6,7-tetrahydro-1H-indazole: Lacks the methyl group, which may alter its chemical reactivity.

Uniqueness

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-methyl-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c1-11-15-13(16)8-5-9-14(15)18(17-11)10-12-6-3-2-4-7-12;;/h2-4,6-7,13H,5,8-10,16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEKEFQSOBVXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CCC2)N)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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